![molecular formula C9H18INO2 B14448486 8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide CAS No. 73390-10-0](/img/structure/B14448486.png)
8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro center, which is a point where two rings are connected through a single atom. The compound’s structure includes a nitrogen atom, two oxygen atoms, and a quaternary ammonium group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Material: 1,4-dioxa-8-azaspiro[4.5]decane
Reagent: Methyl iodide
Conditions: The reaction is typically conducted in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the continuous addition of 1,4-dioxa-8-azaspiro[4.5]decane and methyl iodide into the reactor, where the reaction takes place under optimized conditions.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen atom.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atom.
Aplicaciones Científicas De Investigación
8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, particularly those involving nitrogen-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This group can form ionic bonds with negatively charged sites on target molecules, leading to various biological and chemical effects. The compound can also participate in hydrogen bonding and van der Waals interactions, further influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound is a precursor to 8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide and shares a similar spirocyclic structure.
4-Piperidone Ethylene Ketal: Another related compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various applications, particularly in fields requiring specific ionic interactions.
Propiedades
Número CAS |
73390-10-0 |
|---|---|
Fórmula molecular |
C9H18INO2 |
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
8,8-dimethyl-1,4-dioxa-8-azoniaspiro[4.5]decane;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-10(2)5-3-9(4-6-10)11-7-8-12-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FCDCPTINKGZEQA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC2(CC1)OCCO2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


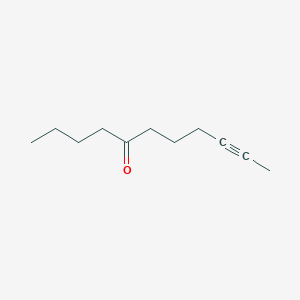
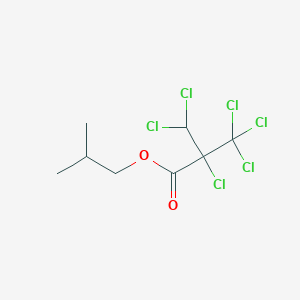

![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
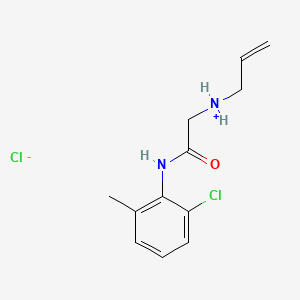

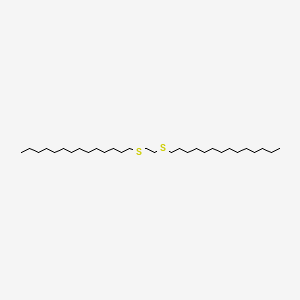

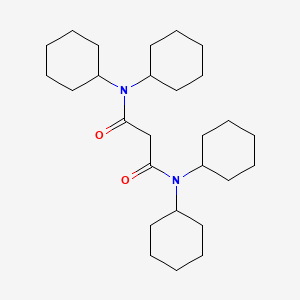

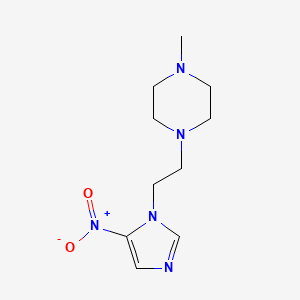
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)


